molecular formula C12H15BO3 B137147 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde CAS No. 128376-65-8

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde

Cat. No.: B137147
CAS No.: 128376-65-8
M. Wt: 218.06 g/mol
InChI Key: JUHDMCQVJGHKFW-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: is an organic compound with the molecular formula C12H15BO3. It is a white to off-white powder or crystalline solid. This compound is notable for its use in organic synthesis, particularly in the formation of boronic esters, which are valuable intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde typically involves the reaction of benzaldehyde with 5,5-dimethyl-1,3,2-dioxaborinane. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is widely used in organic synthesis as a precursor for the formation of boronic esters and other boron-containing compounds. These compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In biological research, boronic esters derived from this compound are used as enzyme inhibitors and probes for studying biological processes.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable boronic esters makes it useful in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde primarily involves its ability to form boronic esters. These esters can interact with various molecular targets, including enzymes and receptors, through reversible covalent bonding. This interaction can modulate the activity of the target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Uniqueness: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, particularly in the formation of boronic esters. Its versatility and stability make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BO3/c1-12(2)8-15-13(16-9-12)11-5-3-10(7-14)4-6-11/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHDMCQVJGHKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400696
Record name 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128376-65-8
Record name 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Formylbenzeneboronic acid, 2,2-dimethyl propane-1,3-diol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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